molecular formula C22H27NO5S2 B2527159 ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate CAS No. 2380195-86-6

ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate

Cat. No.: B2527159
CAS No.: 2380195-86-6
M. Wt: 449.58
InChI Key: ZLNJAZPBCRGGRC-LTGZKZEYSA-N
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Description

Ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate is a useful research compound. Its molecular formula is C22H27NO5S2 and its molecular weight is 449.58. The purity is usually 95%.
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Scientific Research Applications

Crystal Packing Interactions

Research by Zhang, Wu, and Zhang (2011) demonstrates the utilization of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its interactions in crystal packing, emphasizing nonhydrogen bonding interactions such as N⋯π and O⋯π types. These interactions form specific molecular arrangements, highlighting the compound's potential in designing materials with tailored properties (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Conversion to (2E,4E)-2,4-Alkadienoate Esters

Tanikaga et al. (1984) explored the thermal reactions of ethyl (2E)-2-phenylsulfinyl-2-alkenoates to produce ethyl (2E,4E)-2,4-alkadienoates. This study underscores the compound's versatility in synthesizing complex molecular structures, which can be crucial for developing new chemical entities and materials (R. Tanikaga, Y. Nozaki, M. Nishida, & A. Kaji, 1984).

Catalysis in Alcohol Oxidation

Hazra et al. (2015) investigated sulfonated Schiff base copper(II) complexes derived from reactions involving compounds related to ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate for their efficiency as catalysts in alcohol oxidation. This showcases the compound's role in facilitating environmentally friendly catalysis processes (S. Hazra, L. Martins, M. F. C. G. Silva, & A. Pombeiro, 2015).

Synthesis of Quinoline Derivatives

Darehkordi et al. (2018) elaborated on the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates and their subsequent cyclization to produce trifluoromethyl quinoline derivatives. This highlights the compound's utility in constructing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (A. Darehkordi, Mahdiyeh Talebizadeh, & M. Anary‐Abbasinejad, 2018).

Innovative Synthetic Routes

Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, paving the way for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. This research opens new avenues in the synthesis of biologically active compounds with high efficiency and selectivity (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).

Properties

IUPAC Name

ethyl (E)-2-(4-butoxyphenyl)sulfonyl-3-(4-methylsulfanylanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5S2/c1-4-6-15-28-18-9-13-20(14-10-18)30(25,26)21(22(24)27-5-2)16-23-17-7-11-19(29-3)12-8-17/h7-14,16,23H,4-6,15H2,1-3H3/b21-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNJAZPBCRGGRC-LTGZKZEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)SC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)SC)/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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